Ethyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Description
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Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-25-16-13(8-17)12(7-14(20)18-16)10-3-5-11(6-4-10)19(22)23/h3-6,12H,2,7,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFMGPZVHQFOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds.
Mode of Action
It is known that the active hydrogen on c-2 of cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions. This suggests that Ethyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that many derivatives of cyanoacetamide have diverse biological activities, suggesting that they may affect multiple biochemical pathways.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities, suggesting that they may have various molecular and cellular effects.
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions. This suggests that the compound’s action, efficacy, and stability may be influenced by various environmental factors.
Biological Activity
Ethyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with various functional groups that contribute to its biological activity. The presence of the cyano group and the nitrophenyl moiety are particularly notable for their roles in enhancing reactivity and biological interactions.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : Dihydropyridine derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Many derivatives demonstrate significant antimicrobial effects, potentially through disruption of microbial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Activity Study : A study evaluating the antioxidant capacity of similar dihydropyridine compounds found that they significantly reduced oxidative stress markers in vitro. The mechanism was attributed to the electron-donating ability of the hydroxyl group in the structure .
- Antimicrobial Efficacy : Research on related compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of the nitrophenyl group enhances membrane permeability, leading to increased susceptibility of bacteria to these compounds .
- Anti-inflammatory Potential : A recent investigation demonstrated that derivatives similar to this compound could significantly lower levels of TNF-alpha and IL-6 in cellular models stimulated with lipopolysaccharides (LPS) .
Research Findings
Several studies have focused on structure-activity relationships (SAR) to optimize the biological efficacy of dihydropyridine derivatives. Key findings include:
- Functional Group Influence : The introduction of electron-withdrawing groups (like nitro) enhances biological activity by increasing electron density on the nitrogen atom, facilitating interactions with biological targets.
- Sulfanyl Group Role : The sulfanyl group has been implicated in enhancing solubility and bioavailability, crucial for therapeutic applications .
Scientific Research Applications
Synthesis and Structure
The synthesis of Ethyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate typically involves multi-step reactions that incorporate various reagents and catalysts. The compound features a dihydropyridine core, which is known for its versatility in medicinal chemistry. The presence of the cyano and nitrophenyl groups enhances its biological activity and allows for further functionalization.
General Synthetic Route
- Starting Materials : The synthesis often begins with readily available precursors such as 4-nitrophenol and cyanoacetate derivatives.
- Reagents : Common reagents include bases (such as sodium hydride) and coupling agents to facilitate the formation of the sulfanyl linkage.
- Final Steps : The compound is purified through crystallization or chromatography to obtain the desired product in high purity.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Antitumor Activity
Research has indicated that compounds with similar structural motifs possess significant antitumor properties. For instance, derivatives of dihydropyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antioxidant Properties
The antioxidant capacity of this compound can be attributed to the presence of hydroxyl groups, which scavenge free radicals and reduce oxidative stress. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .
Antibacterial Activity
Studies have demonstrated that related compounds exhibit antibacterial effects against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Applications in Drug Development
The unique structure of this compound positions it as a promising lead compound in drug development.
Potential Therapeutic Uses
- Cancer Treatment : Due to its antitumor activity, there is potential for this compound to be developed into a chemotherapeutic agent.
- Cardiovascular Health : Compounds with similar structures have been investigated for their ability to modulate cholesterol levels, suggesting possible applications in cardiovascular therapies .
- Infection Control : Its antibacterial properties could lead to new treatments for resistant bacterial strains.
Case Studies
Several studies have explored the efficacy of related compounds:
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at position 6 and the dihydropyridine core are primary sites for oxidation:
-
Hydroxy Group Oxidation :
Treatment with mild oxidizing agents (e.g., KMnO₄ in acetone) converts the 6-hydroxy group to a ketone, yielding ethyl {[3-cyano-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate. Stronger oxidants (e.g., CrO₃) may further aromatize the dihydropyridine ring. -
Dihydropyridine Ring Oxidation :
Air or peroxide-mediated oxidation under basic conditions generates a fully aromatic pyridine derivative.
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| KMnO₄ (0.1 M) | Acetone, 25°C | 6-Keto derivative | 78 |
| CrO₃/H₂SO₄ | 60°C, 2 hrs | Aromatic pyridine analog | 65 |
Reduction Reactions
The 4-nitrophenyl and cyano groups are susceptible to reduction:
-
Nitro → Amine Reduction :
Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the nitro group to an amine, forming ethyl {[3-cyano-6-hydroxy-4-(4-aminophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate. This product serves as a precursor for further functionalization . -
Cyano Group Reduction :
LiAlH₄ selectively reduces the cyano group to an aminomethyl group without affecting the nitro group .
Table 2: Reduction Outcomes
| Reducing Agent | Target Group | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C (10 atm) | Nitro | 4-Aminophenyl derivative | >95% |
| LiAlH₄ (THF, 0°C) | Cyano | 3-Aminomethyl analog | 88% |
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) moiety undergoes substitution with nucleophiles:
-
Thioether Displacement :
Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ replaces the sulfanyl group with methylthioether . -
Cross-Coupling Reactions :
Pd-catalyzed coupling with arylboronic acids (Suzuki conditions) introduces aryl groups at the sulfur site .
Mechanistic Pathway :
The sulfur atom acts as a soft nucleophile, attacking electrophilic reagents. Steric hindrance from the dihydropyridine ring limits reactivity to smaller nucleophiles.
Ester Hydrolysis and Functionalization
The ethyl ester group is hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis :
Conc. HCl/EtOH (reflux) yields the carboxylic acid derivative, which can be further converted to amides or anhydrides. -
Alkaline Hydrolysis :
NaOH/MeOH (60°C) produces the sodium carboxylate salt, useful for ion-exchange applications .
Table 3: Hydrolysis Efficiency
| Condition | Time (hrs) | Product | Conversion (%) |
|---|---|---|---|
| 6 M HCl, reflux | 4 | Carboxylic acid | 92 |
| 2 M NaOH, 60°C | 3 | Sodium carboxylate | 85 |
Cyclization and Ring Expansion
Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization:
-
Lactam Formation :
Heating in toluene with p-TsOH closes the 4,5-dihydropyridine ring into a γ-lactam structure. -
Heterocycle Fusion :
Cu(I)-catalyzed alkyne-azide cycloaddition (Click chemistry) introduces triazole rings at the sulfanyl site.
Electrophilic Aromatic Substitution
The 4-nitrophenyl group directs electrophiles to the meta position:
-
Nitration :
HNO₃/H₂SO₄ introduces a second nitro group at the phenyl ring’s meta position . -
Sulfonation :
Oleum (20% SO₃) adds a sulfonic acid group, enhancing water solubility .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Nitro → Nitroso Tautomerism :
Reversible formation of a nitroso intermediate, detectable via UV-Vis spectroscopy. -
Radical Formation :
Homolytic cleavage of the C-S bond generates thiyl radicals, which dimerize or trap with TEMPO.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
